3,4-Dihydro-1H-2-benzopyran-1-one
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dihydro-1H-2-benzopyran-1-one derivatives has been explored through various methods, including efficient one-pot synthesis techniques. For example, Alizadeh and Ghanbaripour (2013) reported a novel one-pot synthesis method involving a four-component reaction, leading to high yields and convenient operation. This method highlights the adaptability and efficiency in synthesizing these compounds (Alizadeh & Ghanbaripour, 2013).
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-1H-2-benzopyran-1-one derivatives is crucial for understanding their chemical behavior. The structural elucidation of these compounds is typically achieved through spectroscopic methods, including IR, 1H- and 13C-NMR, and EI-MS, as demonstrated in the synthesis study by Alizadeh and Ghanbaripour (2013).
Chemical Reactions and Properties
3,4-Dihydro-1H-2-benzopyran-1-one derivatives undergo various chemical reactions, including photoinduced molecular transformations and reactions with organometallic compounds. Kobayashi et al. (1993) described a new general synthesis method involving regioselective alkoxyl radical fragmentation or regioselective photochemical fragmentation, showcasing the compound's reactivity under different conditions (Kobayashi et al., 1993).
Scientific Research Applications
Antileishmanial Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Antiproliferative Activity
- Scientific Field : Cancer Research
- Summary of Application : Benzopyran-4-ones and isoxazoles were combined to create hybrid compounds that were tested for their antiproliferative activity against a panel of six cancer cell lines and two normal cell lines .
- Methods of Application : The hybrid compounds were designed and synthesized .
- Results : Compounds 5a – d displayed significant antiproliferative activities against all the cancer cell lines tested, with IC 50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells .
Antibiotic Resistance
- Scientific Field : Microbiology
- Summary of Application : The compound is used in the study of antibiotic resistance .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Organocatalysis
- Scientific Field : Organic Chemistry
- Summary of Application : 3,4-Dihydropyran-2-ones have been synthesized using organocatalysis with N-heterocyclic carbenes (NHCs). This method has been increasingly used since the publication of the annulation of tropones and enals via homoenolate in 2006 .
- Methods of Application : The production of 3,4-dihydropyran-2-ones and related derivatives is enabled by the organocatalytic activation of aldehydes via Breslow-type adducts .
- Results : The processes involve the use of a diverse range of substrates, catalysts, and reaction conditions, which can be classified into [4+2]-and [3+3]-type cycloadditions .
Antibacterial Activity
- Scientific Field : Microbiology
- Summary of Application : 3,4-Dihydropyran-2-ones have been found to have significant antibacterial activity .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Anticancer Activity
- Scientific Field : Cancer Research
- Summary of Application : The benzopyran-4-one skeleton, which includes 3,4-Dihydropyran-2-ones, has a variety of pharmacological properties, including anticancer activity .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Estrogenic Activity
- Scientific Field : Endocrinology
- Summary of Application : Certain phytoestrogens, including 3,4-Dihydro-1H-2-benzopyran-1-one derivatives, have been found to enhance ERα-mediated transcription .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Synthesis of Dihydropyrimidinones
- Scientific Field : Organic Chemistry
- Summary of Application : 3,4-Dihydro-1H-2-benzopyran-1-one is used in the synthesis of a diversity of 2-oxo/thio Dihydropyrimidinones .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Biological Activity
- Scientific Field : Pharmacology
- Summary of Application : The benzopyran-4-one skeleton, which includes 3,4-Dihydro-1H-2-benzopyran-1-one, has a variety of pharmacological properties, including anticancer, antiallergic, antitubercular, anti-inflammatory, antidiabetic, antimicrobial, antihypertensive, and anti-HIV .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
properties
IUPAC Name |
3,4-dihydroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTAQSGZOGYIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197006 | |
Record name | 3,4-Dihydroisocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1H-2-benzopyran-1-one | |
CAS RN |
4702-34-5 | |
Record name | 3,4-Dihydroisocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4702-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroisocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroisocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-1H-2-benzopyran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROISOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994Y8F08R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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